bromozinc(1+);methyl (2R)-2-methanidylpropanoate

Catalog No.
S1938190
CAS No.
343338-26-1
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bromozinc(1+);methyl (2R)-2-methanidylpropanoate

CAS Number

343338-26-1

Product Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate

IUPAC Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1

InChI Key

ZHZWKFSRZQRSJL-RZFWHQLPSA-M

SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Canonical SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Isomeric SMILES

C[C@@H]([CH2-])C(=O)OC.[Zn+]Br

Organic Synthesis

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution acts as a nucleophilic carbonyl equivalent. Its reactivity with various carbonyl electrophiles allows for the formation of new carbon-carbon bonds with high stereoselectivity. This property makes it valuable for the synthesis of optically active compounds, which are crucial in many areas of research, including pharmaceuticals and natural product chemistry [].

One specific example of its application is the synthesis of β-hydroxy ketones, a class of important functional groups found in many natural products and biologically active molecules []. The (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution can react with various aldehydes and ketones to form these β-hydroxy ketones with high enantioselectivity [].

  • Origin: This compound is not naturally occurring and is synthesized in a laboratory setting [].
  • Significance: It serves as a valuable reagent for the alkylation of carbonyl compounds, introducing a chiral (R)-configured isopropyl group. This modification is crucial in the synthesis of various peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides [, ].

Molecular Structure Analysis

The key features of the molecule include:

  • A central zinc (Zn) atom bonded to a bromide (Br) ion.
  • A chiral carbon atom (C*) bearing a methyl group (CH3), a methoxy group (OCH3), and a carbonyl group (C=O) attached to a methylene group (CH2).

This structure allows the zinc atom to act as a Lewis acid, activating the carbonyl group for nucleophilic attack by the enolate of another molecule []. The chirality at the C* ensures the introduction of a specific stereoisomer during the alkylation reaction.


Chemical Reactions Analysis

A primary application of this compound is the Reformatsky reaction, where it reacts with an α-haloester to form a β-hydroxy ketone [].

Balanced chemical equation for the Reformatsky reaction:

(R)-(+)-CH3OCH2C(CH3)COZnBr + ICH2COOR → CH3OCH2C(CH3)(OH)CH2COOR + ZnBrI

(R) = Chiral center, R = Alkyl group

Here, the zinc bromide activates the ester enolate of the α-haloester, which then attacks the carbonyl carbon of the (R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide. The reaction yields a β-hydroxy ketone with the desired (R) configuration at the newly formed chiral center.


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is not readily available from commercial suppliers [, ]. However, some general properties can be inferred:

  • Physical state: Likely a solution in an organic solvent, possibly THF (tetrahydrofuran) due to its common use with organozinc reagents [].
  • Solubility: Soluble in organic solvents like THF, moderately soluble in polar aprotic solvents like DMF (dimethylformamide).
  • Stability: Air and moisture sensitive, needs to be handled under inert atmosphere [].

The mechanism of action of (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution revolves around its role in the Reformatsky reaction. The zinc atom Lewis acid activates the ester enolate, making it a strong nucleophile that attacks the carbonyl carbon of the other reactant. The chirality of the C* atom in the (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide dictates the stereochemistry of the newly formed β-hydroxy ketone [].

Organozinc compounds like (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution can be:

  • Air and moisture sensitive: Exposure to air or moisture can lead to decomposition and formation of flammable gases [].
  • Irritating: May cause skin and eye irritation upon contact [].
  • Water reactive: Reacts violently with water to form flammable hydrogen gas [].

Dates

Modify: 2023-08-16

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